Vidarabine phosphate Vidarabine phosphate Vidarabine Phosphate is a phosphate salt form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.
An adenosine monophosphate analog in which ribose is replaced by an arabinose moiety. It is the monophosphate ester of VIDARABINE with antiviral and possibly antineoplastic properties.
Brand Name: Vulcanchem
CAS No.: 29984-33-6
VCID: VC0546754
InChI: InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Molecular Formula: C10H14N5O7P
Molecular Weight: 347.22 g/mol

Vidarabine phosphate

CAS No.: 29984-33-6

Cat. No.: VC0546754

Molecular Formula: C10H14N5O7P

Molecular Weight: 347.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Vidarabine phosphate - 29984-33-6

Specification

CAS No. 29984-33-6
Molecular Formula C10H14N5O7P
Molecular Weight 347.22 g/mol
IUPAC Name [(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7+,10-/m1/s1
Standard InChI Key UDMBCSSLTHHNCD-UHTZMRCNSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Appearance Solid powder

Introduction

Chemical Structure and Properties

Vidarabine phosphate (C₁₀H₁₄N₅O₇P) features an arabinose moiety replacing the ribose sugar in adenosine monophosphate, with a molecular weight of 347.22 g/mol . The arabinose configuration confers resistance to enzymatic degradation, enhancing its antiviral stability .

Physicochemical Characteristics

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₅O₇P
Molecular Weight347.22 g/mol
Solubility in DMSO3 mg/mL (8.64 mM)
Solubility in Water4.9 mg/mL (14.11 mM, pH 7)
Storage Conditions2–8°C, protected from light

The compound’s solubility profile permits formulation in aqueous and organic solvents, facilitating both laboratory and clinical use . Its instability at extreme pH or prolonged room temperature necessitates controlled storage .

Synthesis and Industrial Production

Vidarabine phosphate is synthesized through phosphorylation of vidarabine. Two patented methodologies highlight advancements in production efficiency:

Low-Temperature Phosphorylation (CN102079766A)

Vidarabine is dissolved in triethyl phosphate, followed by phosphorus oxychloride addition at controlled temperatures (−10°C to 0°C). Post-reaction decolorization with activated carbon yields a crude product, which is purified via recrystallization. This method achieves a 78% yield, reducing costs by minimizing side reactions .

Two-Step Purification (CN107793458A)

Crude vidarabine phosphate undergoes hydrolysis in a methanol-water system, followed by ion-exchange chromatography. This process enhances purity to >98%, critical for pharmaceutical applications .

Comparative Synthesis Metrics

ParameterMethod 1 (CN102079766A)Method 2 (CN107793458A)
Reaction Temperature−10°C to 0°C25–30°C
Yield78%85%
Purity95%98%
Key AdvantageCost-effectiveHigh purity

These methods underscore the balance between yield and purity, catering to industrial scalability .

Mechanism of Antiviral Action

Vidarabine phosphate exerts its effects via prodrug conversion:

  • Intracellular Phosphorylation: Viral thymidine kinase phosphorylates vidarabine to its monophosphate form, which host enzymes further convert to the active triphosphate (ara-ATP) .

  • DNA Polymerase Inhibition: Ara-ATP competitively inhibits viral DNA polymerase, reducing deoxyadenosine triphosphate (dATP) incorporation .

  • Chain Termination: Incorporation of ara-ATP into viral DNA disrupts phosphodiester bond formation, halting elongation .

Selectivity arises from the higher affinity of viral kinases for vidarabine compared to host enzymes, minimizing off-target effects .

Pharmacokinetics and Metabolism

Clinical studies in immunosuppressed patients reveal key pharmacokinetic parameters :

RouteDose (mg/kg/day)Tₘₐₓ (h)Cₘₐₓ (μg/mL)Half-Life (h)
Intravenous15–301.512.43.8
Intramuscular15–302.19.74.2
  • Metabolism: Hepatic conversion to arabinosyl hypoxanthine (60–70%), a less active metabolite .

  • Excretion: Renal (40–50% as arabinosyl hypoxanthine; 3–4% as unchanged drug) .

The intramuscular route offers comparable bioavailability to intravenous administration, simplifying outpatient use .

Clinical Applications and Efficacy

Herpesvirus Infections

In a trial of 29 immunosuppressed patients with HSV or VZV, vidarabine phosphate (15–30 mg/kg/day for 5 days) achieved viral clearance in 89% of cases, with lesion resolution within 7–10 days .

Chronic Hepatitis B

A study combining vidarabine phosphate with interferon-α demonstrated HBV DNA reduction in 65% of patients after 12 weeks, though relapse occurred post-treatment .

Comparative Antiviral Activity (EC₅₀)

VirusEC₅₀ (μM)Source
HSV-10.12
VZV0.28
HBV1.45

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